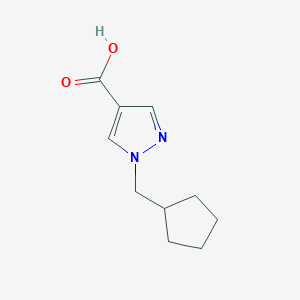
1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound “1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid” is an organic compound containing a pyrazole ring and a carboxylic acid group . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Cyclopentylmethyl is a substituent with a cyclopentane ring attached to a methylene (-CH2-) group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring attached to a carboxylic acid group at the 4-position and a cyclopentylmethyl group at the 1-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation. The pyrazole ring might participate in reactions typical for aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The cyclopentylmethyl group could influence the compound’s hydrophobicity .Scientific Research Applications
Synthesis Improvement
1-(Cyclopentylmethyl)-1H-Pyrazole-4-Carboxylic Acid, a derivative of 1H-Pyrazole-4-Carboxylic Acid, has been the subject of research focusing on improved synthesis methods. For instance, a study by Dong (2011) demonstrates an enhanced synthesis approach for 1H-Pyrazole-4-Carboxylic Acid, achieving a yield increase from 70% to 97.1% (C. Dong, 2011).
Functionalization Reactions
Research by Yıldırım, Kandemirli, and Demir (2005) explores the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine. This study is relevant due to its focus on the reactions involving carboxylic acid derivatives of pyrazoles, similar to this compound (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Quantum-Chemical Calculations
Further research by Yıldırım, Kandemirli, and Akçamur (2005) includes experimental and quantum-chemical calculations on some 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives formation. These studies provide valuable insights into the molecular structure and reaction mechanisms of pyrazole derivatives, contributing to a deeper understanding of this compound (İ. Yıldırım, F. Kandemirli, Y. Akçamur, 2005).
Structural and Spectral Studies
A study by Viveka et al. (2016) on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a structurally related compound, combines experimental and theoretical analyses. This research is pertinent for understanding the structural and spectral properties of pyrazole carboxylic acids (S. Viveka, G. Vasantha, Dinesha, S. Naveen, N. K. Lokanath, G. K. Nagaraja, 2016).
Potential Anticancer Applications
In the field of medicinal chemistry, research by Stepanenko et al. (2011) on organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which are potential cyclin-dependent kinase (Cdk) inhibitors, reveals the therapeutic potential of pyrazole derivatives in cancer treatment (I. Stepanenko, M. Novak, Gerhard Mühlgassner, A. Roller, M. Hejl, V. Arion, M. Jakupec, B. Keppler, 2011).
Synthesis of Novel Azides and Triazoles
Research by Dalinger et al. (2020) on the synthesis of novel azides and triazoles based on 1H-pyrazole-3(5)-carboxylic acids demonstrates the versatility of pyrazole derivatives in synthesizing new compounds for medicinal chemistry and metal complex catalysis (A. I. Dalinger, A. Medved'ko, Alexandra I. Balalaeva, I. Vatsadze, I. Dalinger, S. Vatsadze, 2020).
MOF Synthesis and Applications
A study by Jacobsen, Reinsch, and Stock (2018) on the synthesis of metal-organic frameworks (MOFs) using pyrazole-dicarboxylic acids, including 1H-pyrazole-3,5-dicarboxylic acid, highlights the application of pyrazole derivatives in the development of MOFs with potential uses in catalysis, gas storage, and separation technologies (Jannick Jacobsen, H. Reinsch, N. Stock, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(cyclopentylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)9-5-11-12(7-9)6-8-3-1-2-4-8/h5,7-8H,1-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSIPURZKPZBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





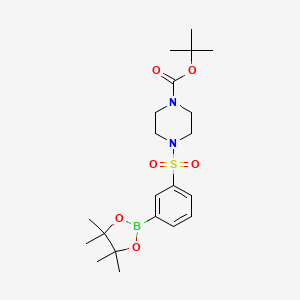

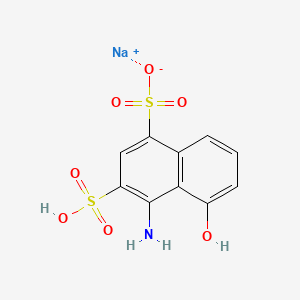

![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)
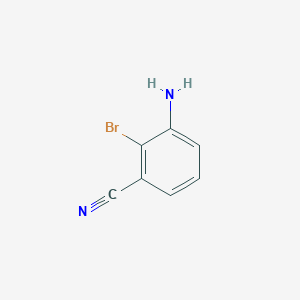
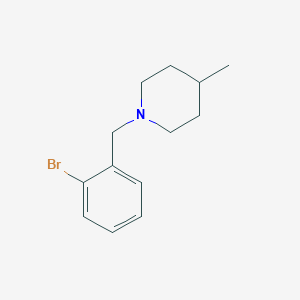

![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)
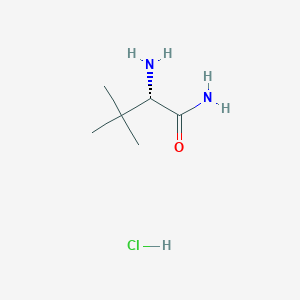

![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)